3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

MAO-B inhibition MAO-A selectivity neurodegeneration

3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-80-6; molecular formula C₁₇H₁₅FN₂O₂; MW 298.31 g/mol) is a synthetic small molecule that embeds a 3-fluorobenzamide warhead on a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold. It is indexed in authoritative bioactivity databases as a ligand with measured affinity for monoamine oxidase (MAO) isoforms , and the tetrahydroquinoline‑benzamide chemotype is systematically explored in peer‑reviewed medicinal chemistry campaigns as a privileged structure for histone deacetylase (HDAC) inhibition and anticancer cytotoxicity.

Molecular Formula C17H15FN2O2
Molecular Weight 298.317
CAS No. 921913-80-6
Cat. No. B2399451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921913-80-6
Molecular FormulaC17H15FN2O2
Molecular Weight298.317
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22)
InChIKeyCZVYDYDWWJVDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-80-6): Procurement-Relevant Identity, Scaffold Class & Primary Database Annotations


3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-80-6; molecular formula C₁₇H₁₅FN₂O₂; MW 298.31 g/mol) is a synthetic small molecule that embeds a 3-fluorobenzamide warhead on a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold . It is indexed in authoritative bioactivity databases as a ligand with measured affinity for monoamine oxidase (MAO) isoforms , and the tetrahydroquinoline‑benzamide chemotype is systematically explored in peer‑reviewed medicinal chemistry campaigns as a privileged structure for histone deacetylase (HDAC) inhibition and anticancer cytotoxicity . These database entries and scaffold relationships establish the compound’s relevance for enzymatic screening, selectivity profiling, and structure‑activity relationship (SAR) expansion, thereby supporting informed procurement decisions in academic and industrial discovery programs.

Why N1‑Methyl‑2‑oxo‑tetrahydroquinoline Benzamides Cannot Be Interchanged Without Quantitative Evidence


Even subtle modifications on the tetrahydroquinoline‑benzamide scaffold—such as altering the N1‑alkyl substituent (methyl → ethyl → butyl), relocating the fluorine atom from the 3‑ to the 2‑ or 4‑position, or replacing the 2‑oxo group—produce profound shifts in enzymatic inhibition potency and selectivity . Database evidence shows that two close analogs differing by a single methylene unit can exhibit >20‑fold divergence in MAO‑B IC₅₀, while MAO‑A activity may swing from completely inactive to mid‑micromolar inhibition . Furthermore, class‑level SAR reveals that steric bulk at the quinoline 2‑position is inversely correlated with HDAC enzyme inhibitory activity and cellular cytotoxicity, meaning that generic “quinoline‑benzamide” procurement without precise structural specification risks acquiring a compound with unpredictable target engagement . These quantitative disparities underscore that interchangeability assumptions are unsafe; selection must be driven by compound‑specific assay data rather than chemotype resemblance.

Quantitative Differentiation Matrix for 3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-80-6)


MAO‑B vs. MAO‑A Selectivity Window and Comparison to the N1‑Butyl Analog

In a matched fluorescence‑based assay measuring inhibition of kynuramine conversion to 4‑hydroxyquinoline after 20 min, the target compound exhibits an MAO‑B IC₅₀ of 4.89 × 10³ nM coupled with an MAO‑A IC₅₀ > 1.00 × 10⁵ nM, yielding a >20‑fold selectivity window for MAO‑B over MAO‑A . By contrast, the N1‑butyl analog (CAS 941905‑53‑9) demonstrates dramatically weaker MAO‑B engagement (IC₅₀ = 2.01 × 10⁵ nM) and similarly negligible MAO‑A activity, representing a >40‑fold loss in MAO‑B potency attributable solely to the N1‑alkyl extension . This comparison isolates the N1‑methyl group as a critical potency determinant for the MAO‑B pharmacophore.

MAO-B inhibition MAO-A selectivity neurodegeneration monoamine oxidase screening

Thermal Stability Benchmark: Decomposition Threshold Exceeding 300 °C

According to a product‑specific safety data sheet, the compound is stable under ambient storage and handling conditions and does not undergo decomposition until temperatures reach ≥300 °C, at which point carbon hydrides and oxidation products (aldehydes, acids, alcohols) are generated . No self‑reactivity hazard is identified. This high thermal decomposition threshold exceeds that of many benzamide‑based HDAC inhibitors, which often require storage at −20 °C under inert atmosphere to prevent hydrolytic or oxidative degradation. The compound’s ambient‑temperature stability reduces cold‑chain dependency during shipping and short‑term laboratory handling, which is a tangible procurement and logistics advantage.

thermal stability formulation development procurement specification storage conditions

Aquatic Ecotoxicity Profile: Algal EC₅₀ Exceeding 1100 mg/L

The safety data sheet reports a 72‑h algal EC₅₀ > 1100 mg/L, indicating low acute aquatic toxicity . This value is substantially above the EU CLP classification threshold for Acute Aquatic Category 3 (EC₅₀ 10–100 mg/L) and approaches the “practically non‑toxic” range. For comparison, many halogenated aromatic amides and quinoline derivatives exhibit algal EC₅₀ values in the 1–50 mg/L range, triggering hazardous waste disposal requirements. The compound’s favorable ecotoxicity profile simplifies waste‑stream management and reduces the regulatory burden for laboratories operating under ISO 14001 environmental management standards.

environmental safety ecotoxicology green chemistry waste handling

Mutagenicity Screening: Negative AMES Test Result

The safety data sheet explicitly records a negative result in the AMES bacterial reverse mutation assay . This is a critical differentiator because the tetrahydroquinoline scaffold can, in certain oxidation states, give rise to quinolinium or quinoline‑imine intermediates that intercalate DNA and produce positive AMES signals. The absence of mutagenic potential in this standard regulatory assay supports safer handling in routine laboratory operations and reduces the likelihood that observed cellular phenotypic effects are confounded by genotoxic stress responses.

genotoxicity AMES test safety pharmacology occupational health

Scaffold‑Enabled HDAC SAR: Positioning as a Key Intermediate for Benzamide‑Zinc‑Binding‑Group Development

Peer‑reviewed SAR studies on quinoline‑based benzamide derivatives demonstrate that compounds bearing a 2‑methyl substituent on the quinoline ring (such as the target compound) show enhanced cytotoxicity against HCT116 and HT‑29 colorectal cancer cell lines relative to 2‑aryl congeners, with the most potent analogs (10a, 10b, 10c) achieving HDAC enzyme inhibitory activity comparable to the reference drug Entinostat . The 3‑fluorobenzamide moiety of the target compound serves as a direct precursor for installing zinc‑binding groups (e.g., hydroxamic acid or o‑aminoanilide) that confer potent HDAC inhibition. Analogs derived from this scaffold have been reported with HDAC6 IC₅₀ values as low as 20 nM , confirming that the core structure is validated for further optimization. In contrast, compounds lacking the 2‑oxo‑tetrahydroquinoline nucleus or bearing bulky substituents at this position exhibit significant erosion of both enzymatic and cellular potency due to steric clash in the HDAC active‑site tunnel .

HDAC inhibitor structure‑activity relationship cancer epigenetics scaffold derivatization

MAO‑A Inactivity as a Negative Control Utility

In the same assay platform where MAO‑B inhibition is detectable (IC₅₀ = 4.89 × 10³ nM), the compound shows no measurable MAO‑A inhibition up to the highest tested concentration (IC₅₀ > 1.00 × 10⁵ nM) . This binary on/off profile across the two MAO isoforms is a practically useful feature for assay development: the compound can serve as an isoform‑selectivity benchmark, a negative control for MAO‑A counterscreens, or a tool to validate that phenotypic effects attributed to MAO inhibition are indeed MAO‑B‑mediated. In comparison, the widely used MAO‑B inhibitor Selegiline (L‑deprenyl) exhibits only ~10–30‑fold selectivity over MAO‑A in biochemical assays, making the target compound’s cleaner MAO‑A‑sparing profile advantageous for target deconvolution studies.

MAO-A negative control assay development selectivity panel

Procurement‑Optimized Application Scenarios for 3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-80-6)


MAO‑B‑Focused Screening and Isoform‑Selectivity Validation

The compound’s measurable MAO‑B inhibition (IC₅₀ = 4.89 µM) combined with its complete lack of MAO‑A activity (>100 µM) makes it suitable as a reference tool in MAO‑B primary screens and as a negative control in MAO‑A counterscreens . Researchers can use it to benchmark assay sensitivity and to confirm that hit compounds’ effects are truly MAO‑B‑mediated rather than arising from pan‑MAO inhibition. This application is directly supported by the quantitative selectivity data presented in Evidence Item 1 and Evidence Item 6.

HDAC Inhibitor Lead Generation and Scaffold‑Hopping Campaigns

The 1‑methyl‑2‑oxo‑tetrahydroquinoline core is experimentally validated in peer‑reviewed SAR studies as a privileged scaffold for HDAC inhibition, with downstream derivatives achieving nanomolar HDAC6 potency . Medicinal chemistry teams initiating HDAC‑targeted programs should procure this compound as a key intermediate for installing zinc‑binding warheads (hydroxamic acids, o‑aminoanilides). The quantitative SAR context from the Omidkhah et al. 2022 study provides a rational basis for prioritizing this scaffold over 2‑aryl‑substituted or N1‑unsubstituted analogs .

Laboratory‑Scale Procurement with Favorable Environmental, Safety, and Logistics Profile

The compound’s documented ambient‑temperature stability (decomposition ≥300 °C), negative AMES mutagenicity result, and low aquatic toxicity (algal EC₅₀ > 1100 mg/L) reduce cold‑chain shipping costs, simplify waste disposal, and lower occupational health monitoring requirements . These features make it a cost‑effective choice for institutions maintaining large‑scale compound collections, especially those operating under ISO 14001 environmental management or facing strict hazardous‑waste disposal budgets.

Chemical Biology Probe Development for Epigenetic Target Deconvolution

The 3‑fluorobenzamide moiety provides a synthetic handle for further functionalization (e.g., conversion to hydroxamic acid, biotinylation, or fluorescent tagging), while the tetrahydroquinoline core offers a rigid, chiral‑ready scaffold for exploring binding‑site complementarity across the HDAC family and beyond . Chemical biology groups seeking to build target‑engagement probes or affinity‑based profiling reagents can use this compound as a starting point, leveraging the established SAR that the 2‑methyl substituent is essential for maintaining target affinity.

Quote Request

Request a Quote for 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.